3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
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Overview
Description
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 4-methylphenyl group and a 1,2,3,4-tetrahydroisoquinolin-5-yl group attached to a urea moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea typically involves the following steps:
Formation of the 1,2,3,4-tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring system.
Introduction of the 4-methylphenyl group: This step involves the alkylation of the tetrahydroisoquinoline core with a 4-methylphenyl halide under basic conditions.
Urea formation: The final step involves the reaction of the substituted tetrahydroisoquinoline with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the urea moiety, potentially leading to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-1-phenylurea: Lacks the tetrahydroisoquinoline ring, which may result in different biological activities.
1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-3-phenylurea: Similar structure but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is unique due to the presence of both the 4-methylphenyl group and the tetrahydroisoquinoline ring. This combination of structural features can result in distinct chemical reactivity and biological activity compared to other urea derivatives.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-5-7-14(8-6-12)19-17(21)20-16-4-2-3-13-11-18-10-9-15(13)16/h2-8,18H,9-11H2,1H3,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRWKLLCWPYUPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2CCNC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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